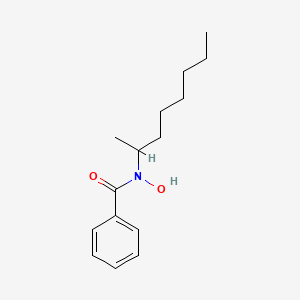
1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- is a derivative of naphthoquinone, characterized by the presence of two chlorine atoms and two methyl groups on the naphthalene ring.
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- typically involves the chlorination and methylation of 1,4-naphthoquinone. One common method includes the use of dimethyl sulfate and potassium hydride for methylation, followed by chlorination with reagents like N-bromosuccinimide (NBS) or other chlorinating agents . Industrial production methods may involve large-scale chlorination and methylation processes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include ceric ammonium nitrate (CAN) for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- involves its redox properties. It can act as an oxidizing agent, participating in redox cycling within biological systems. This redox activity can lead to the generation of reactive oxygen species (ROS), which can affect cellular processes and pathways . The compound’s interaction with sulfhydryl groups in proteins and enzymes is also a key aspect of its mechanism .
Comparison with Similar Compounds
1,4-Naphthalenedione, 2,3-dichloro-6,7-dimethyl- can be compared with other naphthoquinone derivatives such as:
2-Bromo-1,4-naphthoquinone: Known for its immunomodulatory properties.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Exhibits strong antifungal activity.
2,3-Dichloro-1,4-naphthoquinone: Similar in structure but lacks the methyl groups, affecting its reactivity and applications.
Properties
CAS No. |
61103-10-4 |
|---|---|
Molecular Formula |
C12H8Cl2O2 |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
2,3-dichloro-6,7-dimethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H8Cl2O2/c1-5-3-7-8(4-6(5)2)12(16)10(14)9(13)11(7)15/h3-4H,1-2H3 |
InChI Key |
BLEJBUQBIAEOCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)C(=C(C2=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


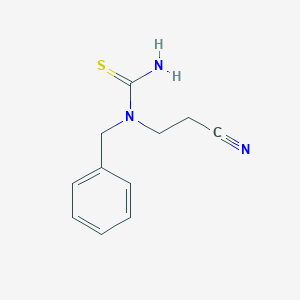
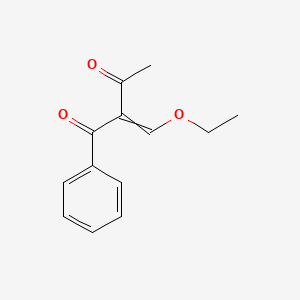
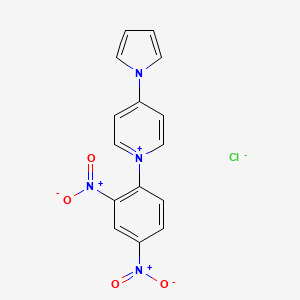
![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
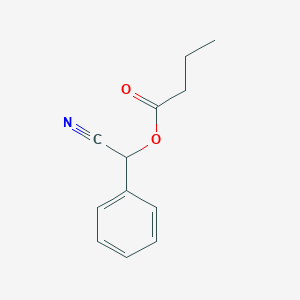
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
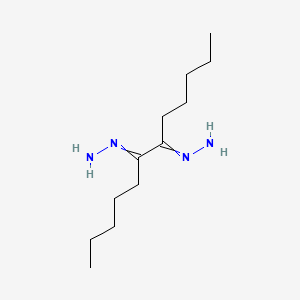
![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
